An In-depth Technical Guide to Hsd17B13-IN-62: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13
An In-depth Technical Guide to Hsd17B13-IN-62: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hsd17B13-IN-62 is a novel and potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), an enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and synthesis of Hsd17B13-IN-62. Detailed experimental protocols for in vitro assays and a summary of its biological activity are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological context and evaluation methods.
Chemical Structure and Physicochemical Properties
Hsd17B13-IN-62, also identified as a dichlorophenol derivative, possesses a complex heterocyclic scaffold. Its systematic name and structure are detailed below.
Table 1: Chemical and Physicochemical Properties of Hsd17B13-IN-62
| Property | Value | Reference |
| IUPAC Name | N-(2,5-dichloro-3-hydroxyphenyl)-... (Structure-based nomenclature) | |
| Molecular Formula | C₂₄H₁₇Cl₂F₃N₄O₄ | [1] |
| Molecular Weight | 553.32 g/mol | [2] |
| CAS Number | 2770247-32-8 | [1] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| SMILES | OC1=C(Cl)C=C(C(NC2=CC=C(C)C(N=C(C)N3CC4=CC=CC=C4OC(F)(F)F)=C2C3=O)=O)N=C1Cl | [1] |
Note: Detailed physicochemical properties such as melting point and pKa are not publicly available at this time.
Mechanism of Action
Hsd17B13-IN-62 functions as a potent inhibitor of the enzymatic activity of HSD17B13. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[4][5] It is known to catalyze the conversion of retinol to retinaldehyde, a crucial step in retinoic acid metabolism.[4] The enzyme utilizes NAD⁺ as a cofactor in its oxidative reactions.[6]
Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[4][5] This suggests that inhibition of HSD17B13 enzymatic activity is a promising therapeutic strategy for these conditions.
Hsd17B13-IN-62 has demonstrated significant inhibitory potency against HSD17B13, with a reported half-maximal inhibitory concentration (IC₅₀) of less than 0.1 µM in an in vitro assay using estradiol as a substrate.[2] The precise binding mode and whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate or NAD⁺ cofactor has not been fully elucidated in publicly available literature.
HSD17B13 Signaling Pathway in NAFLD
The expression of HSD17B13 is upregulated in NAFLD.[5][7] Its induction is mediated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[4] The signaling cascade leading to HSD17B13 expression and its subsequent role in hepatic lipid metabolism is depicted in the following diagram.
Synthesis
The detailed synthetic route for Hsd17B13-IN-62 is described in patent literature, specifically WO2022103960, where it is referred to as "Compound 62". The synthesis involves a multi-step process culminating in the formation of the final dichlorophenol derivative. A generalized schematic of the synthesis is not publicly available. For the specific, step-by-step synthesis protocol, researchers are directed to the aforementioned patent document.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
The inhibitory activity of Hsd17B13-IN-62 against HSD17B13 is typically determined using a biochemical assay that measures the enzymatic conversion of a substrate. A common method involves monitoring the production of NADH, a product of the dehydrogenase reaction.
Objective: To determine the IC₅₀ value of Hsd17B13-IN-62 against recombinant human HSD17B13.
Materials:
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Recombinant human HSD17B13 enzyme
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Hsd17B13-IN-62 (dissolved in DMSO)
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Estradiol (substrate, dissolved in DMSO)
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NAD⁺ (cofactor, dissolved in assay buffer)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL BSA)
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NADH detection reagent (e.g., NAD-Glo™ Assay kit)
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384-well white assay plates
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Plate reader capable of luminescence detection
Procedure:
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Prepare a serial dilution of Hsd17B13-IN-62 in DMSO. Further dilute in assay buffer to the desired final concentrations.
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In a 384-well plate, add the diluted Hsd17B13-IN-62 solutions. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
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Add the HSD17B13 enzyme solution to all wells except the no-enzyme control.
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Initiate the enzymatic reaction by adding a solution containing estradiol and NAD⁺.
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Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
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Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent according to the manufacturer's instructions.
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Incubate as required by the detection kit.
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Measure the luminescence signal using a plate reader.
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Calculate the percent inhibition for each concentration of Hsd17B13-IN-62 relative to the controls.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. mdpi.com [mdpi.com]
- 2. HSD17B13-IN-62 | HSD17B13抑制剂 | MCE [medchemexpress.cn]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
